molecular formula C12H12Cl2N2O B7107991 N-(3,3-dichloroprop-2-enyl)-1,3-dihydroisoindole-2-carboxamide

N-(3,3-dichloroprop-2-enyl)-1,3-dihydroisoindole-2-carboxamide

Cat. No.: B7107991
M. Wt: 271.14 g/mol
InChI Key: NWDPEOUQVQZRTI-UHFFFAOYSA-N
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Description

N-(3,3-dichloroprop-2-enyl)-1,3-dihydroisoindole-2-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dichloropropenyl group attached to an isoindole carboxamide, which contributes to its distinct chemical properties.

Properties

IUPAC Name

N-(3,3-dichloroprop-2-enyl)-1,3-dihydroisoindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O/c13-11(14)5-6-15-12(17)16-7-9-3-1-2-4-10(9)8-16/h1-5H,6-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDPEOUQVQZRTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C(=O)NCC=C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dichloroprop-2-enyl)-1,3-dihydroisoindole-2-carboxamide typically involves the reaction of 3,3-dichloroprop-2-enylamine with 1,3-dihydroisoindole-2-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dichloroprop-2-enyl)-1,3-dihydroisoindole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The dichloropropenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3,3-dichloroprop-2-enyl)-1,3-dihydroisoindole-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(3,3-dichloroprop-2-enyl)-1,3-dihydroisoindole-2-carboxamide exerts its effects involves interaction with specific molecular targets. The dichloropropenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,3-dichloroprop-2-enyl)-1,3-dihydroisoindole-2-carboxamide is unique due to its specific structural features, such as the isoindole ring and the dichloropropenyl group. These features confer distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

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